molecular formula C16H23FN2O3S B5686568 N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide

Cat. No.: B5686568
M. Wt: 342.4 g/mol
InChI Key: VWHBNDUAHFYPQL-ZFWWWQNUSA-N
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Description

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide is a complex organic compound that features a pyrrolidine ring, a fluorinated benzene sulfonamide group, and an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide typically involves multiple steps, starting with the construction of the pyrrolidine ring One common method involves the cyclization of appropriate precursors under controlled conditionsThe fluorinated benzene sulfonamide group is then introduced via sulfonylation reactions using suitable sulfonyl chlorides and fluorinating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and type 2 diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-4-5-13-9-19(12(3)20)10-15(13)18-23(21,22)16-8-11(2)6-7-14(16)17/h6-8,13,15,18H,4-5,9-10H2,1-3H3/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHBNDUAHFYPQL-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C2=C(C=CC(=C2)C)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)C2=C(C=CC(=C2)C)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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